molecular formula C11H16N2O2 B15272054 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde

5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde

Katalognummer: B15272054
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: CIBNQSXKGDTOCM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C₁₁H₁₆N₂O₂. It is characterized by the presence of a furan ring substituted with a diazepane moiety and an aldehyde group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with 1,4-diazepane under specific conditions. One common method involves the use of a Vilsmeier-Haack reaction, where furan-2-carbaldehyde is treated with a formylating agent such as DMF and POCl₃ to introduce the aldehyde group . The resulting intermediate is then reacted with 1,4-diazepane to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand the interaction of furan derivatives with biological systems.

    Industrial Applications: The compound is used in the production of polymers and other materials.

Wirkmechanismus

The mechanism of action of 5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan ring and diazepane moiety can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-carbaldehyde: Lacks the diazepane moiety, making it less complex.

    5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the diazepane moiety.

    Furan-2,5-dicarbaldehyde: Contains two aldehyde groups instead of one.

Uniqueness

5-(1,4-Diazepan-1-ylmethyl)furan-2-carbaldehyde is unique due to the presence of both a furan ring and a diazepane moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C11H16N2O2

Molekulargewicht

208.26 g/mol

IUPAC-Name

5-(1,4-diazepan-1-ylmethyl)furan-2-carbaldehyde

InChI

InChI=1S/C11H16N2O2/c14-9-11-3-2-10(15-11)8-13-6-1-4-12-5-7-13/h2-3,9,12H,1,4-8H2

InChI-Schlüssel

CIBNQSXKGDTOCM-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCN(C1)CC2=CC=C(O2)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.